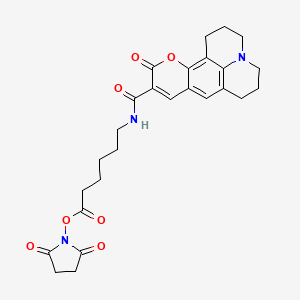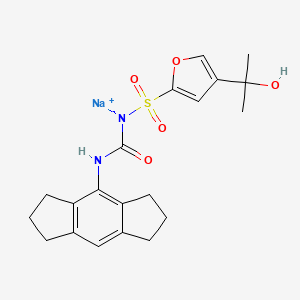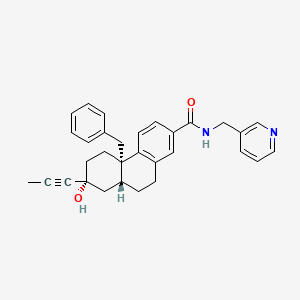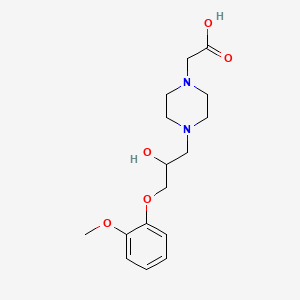
1-Piperazineacetic acid, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-
Overview
Description
CVT-3369 is a bio-active chemical.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Chiral Piperazineacetic Acid Esters : The compound has been used in the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, which are derived from L- or D-serine and dimethyl-D-malate, indicating its utility in creating complex chiral molecules (Kogan & Rawson, 1992).
Preparation of Piperazine Derivatives : It's involved in the synthesis of monosubstituted piperazine derivatives, highlighting its role in the preparation of structurally diverse chemical compounds (Wang Xiao-shan, 2011).
Formation of Piperazine Schiff Base : Utilized in synthesizing piperazineacetic acid-4-methylhydrazine aromatic aldehyde schiff base, an important intermediate for other chemical compounds (Zhou Huilian, 2014).
Biological and Pharmacological Research
Antimicrobial and Anti-Inflammatory Properties : Some piperazine derivatives demonstrate antimicrobial and anti-inflammatory activities, suggesting potential therapeutic applications (Al-Omar et al., 2010).
Agonist Activity at Central 5-HT1A Receptors : Certain piperazine compounds like BP-554 exhibit high affinity for 5-HT1A recognition sites and demonstrate agonist activity, indicating potential implications in neurological studies (Matsuda et al., 1989).
Anticonvulsant Activity of Kojic Acid Derivatives : Piperazine derivatives have been synthesized as potential anticonvulsant compounds, showcasing their utility in neurological disorder treatments (Aytemir et al., 2010).
Miscellaneous Applications
Development of Positron Emission Tomography Radiotracers : Analogues of σ receptor ligand PB28, which include piperazine derivatives, are designed for potential use as radiotracers, highlighting their application in diagnostic imaging (Abate et al., 2011).
Identification in Metabolic Pathways : The compound has been identified in the oxidative metabolism of novel antidepressants, providing insights into drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).
properties
IUPAC Name |
2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-22-14-4-2-3-5-15(14)23-12-13(19)10-17-6-8-18(9-7-17)11-16(20)21/h2-5,13,19H,6-12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJIQXMQDMIROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CN2CCN(CC2)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineacetic acid, 4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)- | |
CAS RN |
172430-48-7 | |
| Record name | CVT-3369 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CVT-3369 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX4GQK5858 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



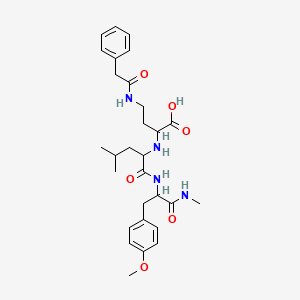

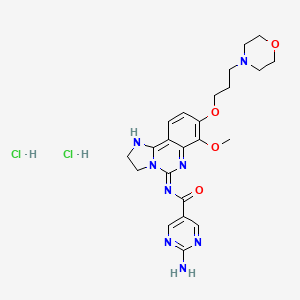
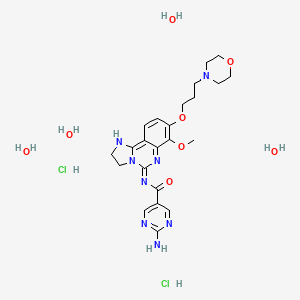
![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)



